molecular formula C11H11IN2O2 B8530225 Quinolinium, 1,2-dimethyl-6-nitro-, iodide CAS No. 59105-87-2

Quinolinium, 1,2-dimethyl-6-nitro-, iodide

Cat. No. B8530225
CAS RN: 59105-87-2
M. Wt: 330.12 g/mol
InChI Key: LSWBGEANPGMYSI-UHFFFAOYSA-M
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Patent
US08378120B2

Procedure details

2-Methyl-6-nitroquinoline (0.5 g, 2.66 mmol) and iodomethane (1 ml, 16 mmol) were heated together in acetonitrile (10 ml) at reflux for 48 hrs. The mixture was cooled to room temperature and a grey material crystallised out of solution and was filtered off. This was shown to be starting material. The filtrate was diluted with ethyl acetate (200 ml) to give a yellow/green precipitate. The product was filtered off, washed with ethyl acetate and then dried under vacuum. The product was obtained as a yellow/green solid (147 mg, 16.8%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
16.8%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([N+:12]([O-:14])=[O:13])[CH:8]=2)[N:3]=1.[I:15][CH3:16]>C(#N)C>[I-:15].[CH3:16][N+:3]1[C:4]2[C:9](=[CH:8][C:7]([N+:12]([O-:14])=[O:13])=[CH:6][CH:5]=2)[CH:10]=[CH:11][C:2]=1[CH3:1] |f:3.4|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
CC1=NC2=CC=C(C=C2C=C1)[N+](=O)[O-]
Name
Quantity
1 mL
Type
reactant
Smiles
IC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 48 hrs
Duration
48 h
CUSTOM
Type
CUSTOM
Details
a grey material crystallised out of solution
FILTRATION
Type
FILTRATION
Details
was filtered off
ADDITION
Type
ADDITION
Details
The filtrate was diluted with ethyl acetate (200 ml)
CUSTOM
Type
CUSTOM
Details
to give a yellow/green precipitate
FILTRATION
Type
FILTRATION
Details
The product was filtered off
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
[I-].C[N+]1=C(C=CC2=CC(=CC=C12)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 147 mg
YIELD: PERCENTYIELD 16.8%
YIELD: CALCULATEDPERCENTYIELD 16.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.